Varlitinib tosylate

Vue d'ensemble

Description

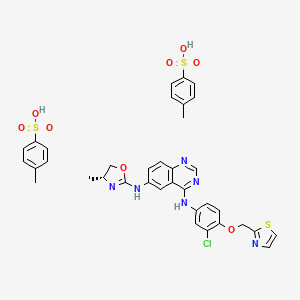

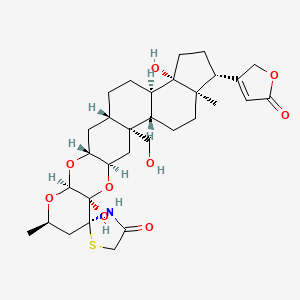

Varlitinib tosylate, also known as ARRY-334543 and ASLAN-001, is a small molecule that acts as a reversible pan-HER inhibitor of EGFR, HER2, and HER4 . It is a selective and potent inhibitor of ErbB1 (EGFR) and ErbB2 (HER2) . The binding of various ligands to these kinases results in heterodimerisation and homodimerization, activating numerous growth factor signaling pathways .

Applications De Recherche Scientifique

Gastric Cancer Treatment : Varlitinib has shown potent antitumor efficacy in patient-derived gastric cancer xenograft models. It inhibits multiple proliferation and anti-apoptosis pathways, leading to dose-dependent tumor inhibition and regression (Ooi et al., 2016).

Biliary Tract Cancers : In combination with platinum-based regimens, varlitinib demonstrated promising efficacy and safety in biliary tract cancers. A pooled analysis from three phase I studies observed significant tumor shrinkage and a disease control rate of 70.3% (Tan et al., 2019).

Neuroinflammatory Responses and Tau Pathology : Varlitinib significantly reduced neuroinflammatory responses and early stages of tau pathology, suggesting potential therapeutic applications beyond cancer (Kim et al., 2022).

Cholangiocarcinoma Treatment : It demonstrated anti-tumor effects in both in vitro and in vivo models of cholangiocarcinoma, suggesting its potential as a therapeutic agent for this cancer type (Dokduang et al., 2020).

Drug Delivery Systems : Research on functionalized gold nanoparticles for drug delivery has shown that these systems can enhance the antitumor effect of varlitinib, especially in pancreatic cancer treatment (Coelho et al., 2019).

Triple Negative Breast Cancer : Varlitinib downregulated HER/ERK signaling and induced apoptosis in triple-negative breast cancer cells, indicating its potential as a treatment for this challenging cancer subtype (Liu et al., 2019).

ErbB-Dependent Hepatocellular Carcinoma : The drug demonstrated tumor regression and vessel normalization in ErbB-dependent and mutated beta-catenin hepatocellular carcinoma patient-derived xenograft model (Shuen et al., 2018).

Oral Cancer : Varlitinib mediated its activity through downregulating MAPK/EGFR pathway in oral cancer, suggesting its utility in treating this cancer type (Usman et al., 2019).

Safety And Hazards

Varlitinib tosylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and seek medical attention .

Orientations Futures

Varlitinib has demonstrated activity in gastric, biliary tract, and breast cancers . It is currently being evaluated in combination with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab in advanced solid tumors . The recommended phase II dose of varlitinib with paclitaxel is 300 mg twice daily intermittently dosed . This combination is currently being evaluated as neoadjuvant therapy in HER2+ breast cancer .

Propriétés

IUPAC Name |

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUPQMGDXOHVLK-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Varlitinib tosylate | |

CAS RN |

1146629-86-8 | |

| Record name | Varlitinib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VARLITINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)

![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)